molecular formula C10H14N2O B12347935 N~3~-methyl-N-phenyl-beta-alaninamide

N~3~-methyl-N-phenyl-beta-alaninamide

Cat. No.: B12347935
M. Wt: 178.23 g/mol
InChI Key: MKIFWUOKNAWCMR-UHFFFAOYSA-N
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Description

N~3~-methyl-N-phenyl-beta-alaninamide is a compound with the empirical formula C10H13NO2. It is a derivative of beta-alanine, where the amino group is substituted with a methyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-methyl-N-phenyl-beta-alaninamide typically involves the reaction of beta-alanine with methylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of N3-methyl-N-phenyl-beta-alaninamide may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N~3~-methyl-N-phenyl-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

N~3~-methyl-N-phenyl-beta-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-methyl-N-phenyl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methyl-3-phenyl-beta-alanine
  • N-(cyclohexylmethyl)-2-phenyl-beta-alanine
  • N-benzyl-beta-alanine
  • N-(3-aminopropanoyl)-beta-alanine
  • N-cyclohexyl-beta-alanine

Uniqueness

N~3~-methyl-N-phenyl-beta-alaninamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(methylamino)-N-phenylpropanamide

InChI

InChI=1S/C10H14N2O/c1-11-8-7-10(13)12-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13)

InChI Key

MKIFWUOKNAWCMR-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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